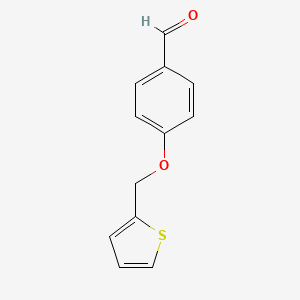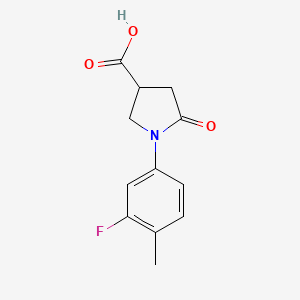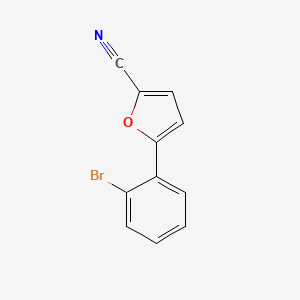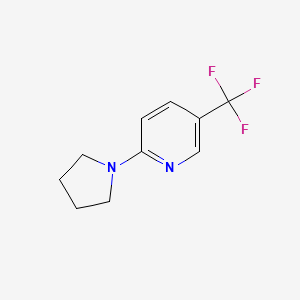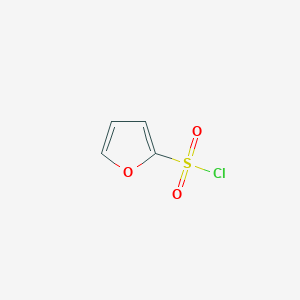
Furan-2-sulfonyl Chloride
概要
説明
Furan-2-sulfonyl Chloride is a useful research compound. Its molecular formula is C4H3ClO3S and its molecular weight is 166.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Synthesis of Anti-inflammatory Agents
Furan-2-sulfonyl chloride is used in the synthesis of anti-inflammatory agents. A study detailed the synthesis of 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, highlighting its application in creating novel anti-inflammatory compounds (Urban et al., 2003).
Synthesis of Furans and Cyclopentenones
Another research application is in the synthesis of furans and cyclopentenones. The use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a reagent for this purpose demonstrates the versatility of this compound in synthesizing structurally diverse compounds (Watterson et al., 2003).
Cascade Reactions for Constructing 2-sulfonylbenzo[b]furans
The compound is also pivotal in copper/silver-mediated cascade reactions for constructing 2-sulfonylbenzo[b]furans. This process involves the use of trans-2-hydroxycinnamic acids and sodium sulfinates, enabling efficient construction of these products (Li & Liu, 2014).
Preparation of 2,4-Disubstituted Furan Derivatives
This compound aids in preparing 2,4-disubstituted furan derivatives, a process involving treating 2,3-dibromo-1-phenylsulfonyl-1-propene with 1,3-diketones. This method has been used to create compounds like rabdoketone A and furoic acid (Haines et al., 2011).
Diels-Alder Cycloaddition Reactions
The compound is instrumental in the Diels-Alder cycloaddition reactions of substituted furans, providing a method to synthesize various structurally distinct compounds (Arjona et al., 1998).
Tandem Cyclization/Sulfonylation of Homoallenyl Amides
It's used in palladium-catalyzed tandem cyclization/sulfonylation of homoallenyl amides, leading to the formation of 2-amino-5-sulfonylmethylfurans (Wan et al., 2017).
作用機序
Safety and Hazards
将来の方向性
While specific future directions for Furan-2-sulfonyl Chloride are not detailed in the available resources, there is ongoing research into the development of sustainable catalytic pathways for furan derivatives . This includes the transformation of carbohydrates and their derivatives into significant platform chemicals over various catalysts .
生化学分析
Biochemical Properties
Furan-2-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through sulfonation reactions. Sulfonation is a process where a sulfonyl group is transferred to a molecule, often increasing its water solubility and altering its biological activity. This compound is known to react with amino acids, peptides, and proteins, leading to the formation of sulfonated derivatives. These interactions can affect the structure and function of the biomolecules, influencing their activity in biochemical pathways .
Cellular Effects
This compound has been observed to impact various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonation of proteins by this compound can alter their activity, leading to changes in signal transduction pathways. This can result in altered gene expression and metabolic flux, affecting overall cellular function. Additionally, this compound can induce oxidative stress in cells, leading to potential cytotoxic effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reactivity with nucleophilic sites on biomolecules. It acts as an electrophile, reacting with nucleophilic amino acids such as cysteine, serine, and lysine in proteins. This reaction leads to the formation of sulfonylated derivatives, which can inhibit or activate enzyme activity. For example, the sulfonation of cysteine residues in enzymes can lead to the formation of disulfide bonds, altering the enzyme’s structure and function. Additionally, this compound can interact with DNA, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of moisture. This degradation can lead to the formation of by-products that may have different biochemical activities. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained changes in cellular function, including prolonged oxidative stress and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can induce mild biochemical changes, such as slight alterations in enzyme activity and gene expression. At higher doses, this compound can cause significant toxic effects, including cytotoxicity, oxidative stress, and organ damage. Studies have shown that there is a threshold dose above which the adverse effects become pronounced. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role in sulfonation reactions. It interacts with enzymes such as sulfotransferases, which catalyze the transfer of sulfonyl groups to target molecules. This process can lead to the formation of more water-soluble metabolites, facilitating their excretion from the body. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes in metabolic pathways, affecting the levels of metabolites and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. It can be transported across cell membranes through passive diffusion or facilitated by specific transporters. Once inside the cell, this compound can interact with various binding proteins, affecting its localization and accumulation. Its distribution within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of binding sites .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, sulfonation can direct this compound to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and modification. Additionally, its localization to the nucleus can affect gene expression by modifying transcription factors and other nuclear proteins .
特性
IUPAC Name |
furan-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO3S/c5-9(6,7)4-2-1-3-8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKOSPNJXYCZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383535 | |
| Record name | Furan-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52665-48-2 | |
| Record name | Furan-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furan-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


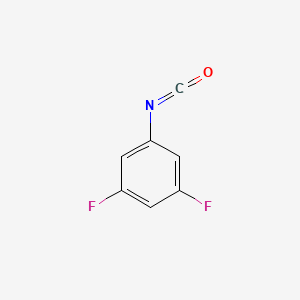

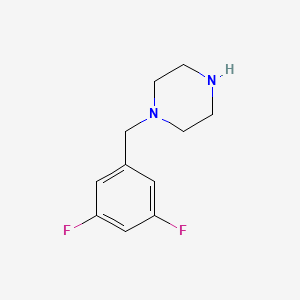
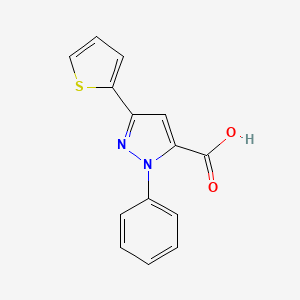

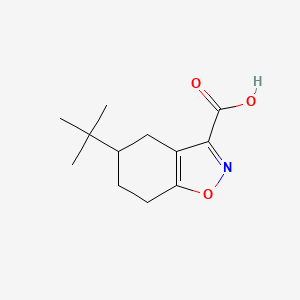
![4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1306121.png)

